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  • Product: H-alpha-Me-D-Phe(4-Br)-OH
  • CAS: 752971-41-8

Core Science & Biosynthesis

Foundational

Expanding the Therapeutic Alphabet: A Technical Guide to the Discovery and Synthesis of Novel Unnatural Amino Acids for Drug Discovery

Abstract The twenty canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the vast chemical space achievable for peptide and protein therapeutics. The deliberate incorporation of...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The twenty canonical amino acids form the fundamental basis of life, yet they represent only a fraction of the vast chemical space achievable for peptide and protein therapeutics. The deliberate incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy in drug discovery, offering unparalleled control over the pharmacological properties of biologics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and integration of novel UAAs. We will explore the causal logic behind experimental choices, present self-validating protocols, and ground key claims in authoritative sources, empowering innovators to push the boundaries of therapeutic design.

Introduction: Beyond the Canonical 20

The therapeutic landscape is continually evolving, demanding molecules with enhanced efficacy, specificity, and stability. While traditional small molecules and large biologics have their merits, peptide-based drugs occupy a promising middle ground. However, natural peptides often suffer from limitations such as rapid enzymatic degradation and poor cell permeability.[1][2] The strategic incorporation of unnatural amino acids (UAAs) provides a powerful toolkit to overcome these hurdles.[3][4][5]

UAAs are amino acids not found among the 20 genetically encoded protein building blocks.[][] Their integration can introduce novel chemical functionalities, enforce specific conformations, and enhance resistance to proteolysis, thereby improving the drug-like properties of peptides and proteins.[2][3][8] More than 110 FDA-approved drugs already contain UAAs, a testament to their clinical significance.[2][3][9] This guide will navigate the intricate journey from the conceptual design of a novel UAA to its successful synthesis and incorporation into a therapeutic candidate.

The Genesis of Novelty: Discovery and Design of Unnatural Amino Acids

The design of a novel UAA is a purpose-driven endeavor, aimed at introducing specific, desirable properties into a peptide or protein. This process can be broadly categorized into rational design, often aided by computational methods, and library-based screening approaches.

Computational Design: In Silico Sculpting of Function

Computational methods have become indispensable in predicting how a UAA will influence the structure and function of a protein.[10][11][12] By extending methodologies like Rosetta, researchers can now design metalloproteins with novel catalytic sites by specifying the incorporation of UAAs with unique metal-coordinating properties.[10][11][12]

Key Considerations for Computational UAA Design:

  • Target Property: Clearly define the desired outcome, whether it's enhanced binding affinity, increased stability, or a novel catalytic activity.

  • Structural Context: Analyze the three-dimensional structure of the target protein to identify optimal sites for UAA incorporation where the novel side chain can make favorable interactions.

  • Conformational Constraints: Utilize UAAs with constrained geometries (e.g., α,α-disubstituted amino acids) to lock the peptide backbone into a bioactive conformation.[8]

  • Buttressing Residues: The surrounding natural amino acids play a crucial role in supporting the UAA's function. Computational design can optimize these "second-shell" interactions.[10][13]

The following diagram illustrates a generalized computational workflow for designing a UAA-dependent metalloprotein.

G cluster_0 Computational Design Workflow Target Definition Target Definition Scaffold Selection Scaffold Selection Target Definition->Scaffold Selection Input Target Symmetry UAA Design UAA Design Scaffold Selection->UAA Design Select Protein Library Computational Screening Computational Screening UAA Design->Computational Screening Define UAA Side Chain Rosetta Design Rosetta Design Computational Screening->Rosetta Design Identify Geometric Matches Experimental Validation Experimental Validation Rosetta Design->Experimental Validation Optimize Surrounding Residues

Caption: A computational workflow for designing UAA-dependent proteins.

Library-Based Discovery

An alternative to rational design is the screening of combinatorial libraries of peptides containing UAAs. This approach allows for the discovery of novel ligands or catalysts with desired activities without a priori knowledge of the optimal UAA structure. Technologies like DNA-encoded libraries (DELs) can be combined with UAAs to generate vast collections of molecules for high-throughput screening.[]

The Art of Creation: Synthesis of Unnatural Amino Acids

The synthesis of UAAs is a cornerstone of their application and can be achieved through chemical, enzymatic, or chemoenzymatic methods.[][][14] The choice of synthetic route depends on factors such as the complexity of the target UAA, the desired stereochemical purity, and the required scale.[14]

Chemical Synthesis: Versatility and Scope

Chemical synthesis offers the greatest flexibility in designing and producing a wide array of UAAs with diverse functionalities.[14][15][16]

Common Chemical Synthesis Strategies:

Method Description Advantages Disadvantages
Strecker Synthesis A one-pot reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis.[14][17]Foundational and effective.Use of highly toxic cyanide reagents.[14][18]
Asymmetric Synthesis Employs chiral auxiliaries or catalysts to control the stereochemistry of the α-carbon.[14][15]High enantioselectivity.Can require multiple steps and expensive catalysts.
Petasis Borono-Mannich Reaction A three-component reaction of a boronic acid, an amine, and a glyoxylic acid derivative.[16]Mild reaction conditions and good yields.Limited to certain substrate scopes.
Decarboxylative Cross-Coupling Utilizes radical precursors from amino acid derivatives for coupling with (hetero)aryl halides.[18]Avoids protecting groups and organometallic reagents.Can require specific catalytic systems (e.g., Ag/Ni-electrocatalysis).[18]

Experimental Protocol: Asymmetric Synthesis of a Novel α-Alkyl Serine Derivative

This protocol describes the asymmetric desymmetrization of a 2-substituted 2-nitro-1,3-diolbenzylidine acetal, a method for producing optically pure unnatural α-alkyl serine derivatives.[15]

  • Oxidative Desymmetrization:

    • Dissolve the 2-substituted 2-nitro-1,3-diolbenzylidine acetal in a suitable organic solvent (e.g., dichloromethane).

    • Add a chiral phosphoric acid catalyst.

    • Cool the reaction mixture to the optimal temperature (e.g., -20 °C).

    • Slowly add dimethyldioxirane (DMDO) as the oxidant.

    • Monitor the reaction by thin-layer chromatography (TLC) until completion.

    • Quench the reaction and purify the resulting chiral 2-nitro-1,3-diol by column chromatography.

  • Conversion to α-Alkyl Serine:

    • Protect the hydroxyl groups of the chiral 2-nitro-1,3-diol.

    • Reduce the nitro group to an amine using a suitable reducing agent (e.g., catalytic hydrogenation).

    • Deprotect the hydroxyl groups to yield the final optically pure, unnatural α-alkyl serine.

The following diagram illustrates the decision pathway for selecting a chemical synthesis strategy.

G Target UAA Complexity Target UAA Complexity High Complexity High Complexity Target UAA Complexity->High Complexity High Low Complexity Low Complexity Target UAA Complexity->Low Complexity Low Asymmetric Synthesis Asymmetric Synthesis High Complexity->Asymmetric Synthesis Stereocontrol Needed? Stereocontrol Needed? Low Complexity->Stereocontrol Needed? Yes Yes Stereocontrol Needed?->Yes Yes No No Stereocontrol Needed?->No No Yes->Asymmetric Synthesis Toxicity Concerns? Toxicity Concerns? No->Toxicity Concerns? Yes_Tox Yes Toxicity Concerns?->Yes_Tox Yes No_Tox No Toxicity Concerns?->No_Tox No Modern Methods e.g., Cross-Coupling Yes_Tox->Modern Methods Strecker Synthesis Strecker Synthesis No_Tox->Strecker Synthesis

Caption: Decision tree for selecting a UAA chemical synthesis method.

Enzymatic and Chemoenzymatic Synthesis: Precision and Sustainability

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[][19] Enzymes can operate under mild conditions and exhibit exquisite stereoselectivity, which is crucial for producing biologically active molecules.[14][19] Chemoenzymatic approaches combine the best of both worlds, leveraging the selectivity of enzymes with the broad scope of chemical reactions.[19][20]

Key Enzymatic Strategies:

  • Transaminases: These enzymes can convert keto acids into the corresponding amino acids with high enantiomeric excess.[17]

  • Oxidases: Enantioselective oxidases can be used in deracemization processes to produce enantiomerically pure L- or D-amino acids.[20]

  • Synergistic Photoredox-Pyridoxal Radical Biocatalysis: A recent breakthrough combines an engineered tryptophan synthase with an organic light-reactive catalyst to create entirely new amino acids.[21][22]

Experimental Protocol: One-Pot Chemoenzymatic Synthesis of Cyclic ncAAs

This protocol combines enzymatic transamination with chemical hydrogenation to produce branched cyclic non-canonical amino acids (ncAAs).[19]

  • Enzymatic Transamination:

    • In a reaction vessel, combine the 2,n-diketoacid substrate, an amine donor (e.g., L-leucine), and an amino acid aminotransferase (e.g., MtIlvE).

    • Incubate the reaction at the optimal temperature and pH for the enzyme until the formation of the imino acid is complete.

  • One-Pot Hydrogenation:

    • Without purification of the imino acid, add a hydrogenation catalyst (e.g., PtO₂) to the reaction mixture.

    • Pressurize the vessel with hydrogen gas.

    • Allow the reaction to proceed until the imino acid is fully reduced to the desired cyclic ncAA.

    • Purify the final product by chromatography.

Building with New Blocks: Incorporation of Unnatural Amino Acids

Once synthesized, UAAs must be incorporated into a peptide or protein. The two primary methods for achieving this are solid-phase peptide synthesis (SPPS) for peptides and genetic code expansion for proteins.

Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry

SPPS is the standard method for chemically synthesizing peptides.[8][23] The process involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support.[8][23] The incorporation of UAAs into this workflow requires careful consideration of their unique chemical properties.[8]

Key Considerations for UAA Incorporation via SPPS:

  • Protecting Groups: Select appropriate protecting groups for the UAA's side chain that are compatible with the overall SPPS strategy (e.g., Fmoc/tBu).

  • Coupling Reagents: Sterically hindered UAAs may require more potent coupling reagents (e.g., HATU, HCTU) or longer reaction times to ensure efficient peptide bond formation.[8]

  • Side Reactions: The unique functionality of a UAA side chain may be susceptible to undesired side reactions under standard SPPS conditions, necessitating protocol modifications.

Experimental Protocol: Manual Fmoc SPPS of a UAA-Containing Peptide

This protocol outlines a single coupling cycle for incorporating a UAA using the Fmoc/tBu strategy.[8]

  • Resin Swelling:

    • Place the resin (e.g., Rink Amide resin) in a reaction vessel.

    • Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes and drain. Repeat once.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected UAA, a coupling reagent (e.g., HBTU), and a base (e.g., DIEA) in DMF.

    • Add the activation mixture to the resin.

    • Agitate for 1-2 hours, or until a ninhydrin test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Genetic Code Expansion: Reprogramming the Ribosome

For incorporating UAAs into larger proteins within living cells, genetic code expansion is a powerful technique.[24][25] This method involves engineering an orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair that is specific for the desired UAA and does not cross-react with the host cell's translational machinery.[25] The orthogonal tRNA is engineered to recognize a nonsense codon (e.g., the amber stop codon, UAG) that has been introduced into the gene of interest at the desired site of UAA incorporation.[24][26][27]

Workflow for Genetic Code Expansion:

  • Engineer an Orthogonal tRNA/aaRS Pair: The aaRS is evolved to specifically recognize and charge the desired UAA onto the orthogonal tRNA.

  • Express the Pair in Host Cells: The genes for the orthogonal tRNA and aaRS are introduced into the host organism (e.g., E. coli, yeast, or mammalian cells).[24][25][27]

  • Introduce the Target Gene: The gene for the protein of interest, containing an amber codon at the desired position, is also expressed in the host cells.

  • Supplement with UAA: The UAA is added to the cell culture medium, where it is taken up by the cells.[26]

  • Protein Expression: The engineered aaRS charges the UAA onto the orthogonal tRNA, which then delivers the UAA to the ribosome in response to the amber codon, resulting in the production of a full-length protein containing the UAA at the specified site.

The following diagram illustrates the process of genetic code expansion.

G cluster_0 Genetic Code Expansion UAA UAA Orthogonal aaRS Orthogonal aaRS UAA->Orthogonal aaRS Charged tRNA Charged tRNA Orthogonal aaRS->Charged tRNA Charges Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Orthogonal aaRS Ribosome Ribosome Charged tRNA->Ribosome Protein with UAA Protein with UAA Ribosome->Protein with UAA Translates mRNA mRNA mRNA->Ribosome UAG Codon

Caption: Mechanism of UAA incorporation via genetic code expansion.

Characterization and Application in Drug Discovery

Following synthesis and incorporation, rigorous characterization is essential to confirm the identity and purity of the UAA-containing peptide or protein.

Analytical Techniques:

Technique Purpose
Mass Spectrometry (MS) Confirms the molecular weight of the UAA and the final peptide/protein, verifying successful incorporation.[][29]
Nuclear Magnetic Resonance (NMR) Elucidates the three-dimensional structure of the UAA-containing molecule and can confirm its stereochemistry.[][30]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the synthesized UAA and the final peptide product.[][31]

The incorporation of UAAs has led to significant advances in drug discovery, enabling the development of therapeutics with improved pharmacological profiles.[2][3][4]

Applications in Drug Discovery:

  • Enhanced Stability: Replacing L-amino acids with their D-enantiomers or other UAAs can confer resistance to enzymatic degradation, increasing the in vivo half-life of peptide drugs.[2][8]

  • Improved Potency and Selectivity: UAAs can be used to fine-tune the structure of a peptide to optimize its binding to a biological target, thereby increasing its potency and selectivity.[2][4][5]

  • Novel Functionalities: UAAs can introduce bioorthogonal handles for site-specific conjugation of payloads like imaging agents or cytotoxic drugs, as in antibody-drug conjugates.[3][8][9]

  • Probing Biological Systems: Photo-cross-linking UAAs can be incorporated into proteins to map protein-ligand and protein-protein interactions.[24]

Future Perspectives and Conclusion

The field of unnatural amino acids continues to expand, driven by innovations in synthetic chemistry, biocatalysis, and computational biology. The development of new methods for UAA synthesis and incorporation will further broaden the scope of accessible chemical functionalities.[18][21][22] As our ability to precisely manipulate the structure of proteins and peptides grows, so too will the potential to create a new generation of therapeutics with unprecedented efficacy and safety profiles. The strategic use of UAAs is not merely an incremental improvement but a paradigm shift in drug discovery, offering a pathway to molecules that are more stable, more potent, and more specific than what nature alone can provide.[2][4]

References

  • Coin, I. (2016). Incorporation of Unnatural Amino Acids into Proteins Expressed in Mammalian Cells. Methods in Enzymology, 580, 89-107. [Link]

  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(9), 5849-5903. [Link]

  • Coppola, G. M. (2001). Methods for the synthesis of unnatural amino acids. Current Opinion in Drug Discovery & Development, 4(6), 800-807. [Link]

  • QYAOBIO. (n.d.). Chemical Synthesis of Unnatural Amino Acids. QYAOBIO. [Link]

  • Hanks, M. (2023). Researchers Create “Unnatural” Amino Acids Unlike Anything Found in Nature. The Debrief. [Link]

  • Poster Board #3361. (n.d.). Illuminating peptide drug discovery via unnatural amino acid incorporation. Poster Board. [Link]

  • Wang, F., & Wang, L. (2010). Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. Methods in Molecular Biology, 647, 255-268. [Link]

  • Khare, S. D., et al. (2016). Computational Design of Multinuclear Metalloproteins Using Unnatural Amino Acids. Methods in Molecular Biology, 1414, 199-219. [Link]

  • Profacgen. (n.d.). Incorporation of Unnatural Amino Acids into protein Service. Profacgen. [Link]

  • Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 30(21), 4692-4699. [Link]

  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Augustine, A. J., & Buller, A. R. (2021). One-pot chemoenzymatic syntheses of non-canonical amino acids. Current Opinion in Chemical Biology, 65, 127-135. [Link]

  • Kumar, V., et al. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Chemical Biology, 2(6), 1541-1563. [Link]

  • BioAscent. (2024). Highlights in synthesis - unnatural amino acids. BioAscent. [Link]

  • JPT Peptide Technologies. (n.d.). All About Amino Acids. JPT Peptide Technologies. [Link]

  • Hocker, B., et al. (2013). Computational design of an unnatural amino acid dependent metalloprotein with atomic level accuracy. Journal of the American Chemical Society, 135(38), 14123-14125. [Link]

  • Margolin, A. L., & Klibanov, A. M. (1987). Enzymatic synthesis of peptides containing unnatural amino acids. Journal of the American Chemical Society, 109(12), 3802-3804. [Link]

  • Hocker, B., et al. (2013). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Journal of the American Chemical Society, 135(38), 14123-14125. [Link]

  • Sharma, K., et al. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Hocker, B., et al. (2013). Computational Design of an Unnatural Amino Acid Dependent Metalloprotein with Atomic Level Accuracy. Baker Lab. [Link]

  • News-Medical.Net. (2023). New way to create unnatural amino acids identified. News-Medical.Net. [Link]

  • ResearchGate. (2025). Chemo-enzymatic synthesis of unnatural amino acids. ResearchGate. [Link]

  • Tsan, P., & Gaggelli, E. (2007). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. Magnetic Resonance in Food Science, 145-159. [Link]

  • Schoemaker, H. E., et al. (1992). New developments in the synthesis of natural and unnatural amino acids. Annals of the New York Academy of Sciences, 672, 510-527. [Link]

  • O'Donnell, M. J., et al. (2001). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 123(12), 2749-2754. [Link]

  • Shang, S., et al. (2011). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. Proceedings of the National Academy of Sciences, 108(20), 8174-8178. [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]

  • EurekAlert!. (2021). Computational protein design utilizes unnatural amino acids. EurekAlert!. [Link]

  • Rozenski, J., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

  • ResearchGate. (2025). Unnatural Amino Acids: Methods and Protocols. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Efficient Incorporation of H-α-Me-D-Phe(4-Br)-OH in Solid-Phase Peptide Synthesis

An Application Guide for Researchers This guide provides a detailed protocol and technical insights for the successful incorporation of the sterically hindered, unnatural amino acid H-alpha-Me-D-Phe(4-Br)-OH into peptide...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

This guide provides a detailed protocol and technical insights for the successful incorporation of the sterically hindered, unnatural amino acid H-alpha-Me-D-Phe(4-Br)-OH into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Authored for researchers and drug development professionals, this document explains the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Challenge of Sterically Hindered Residues

The incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug discovery, offering enhanced stability, bioavailability, and novel functionalities. H-alpha-Me-D-Phe(4-Br)-OH is a prime example, featuring a bromine atom for potential post-synthesis modifications (e.g., cross-coupling) and an alpha-methyl group that restricts conformational flexibility, often leading to improved proteolytic resistance and binding affinity.[1]

However, the very feature that provides these benefits—the α-methyl group—also presents a significant synthetic challenge. This substitution creates a sterically hindered secondary amine, which dramatically reduces the efficiency of amide bond formation compared to standard proteinogenic amino acids.[2][3] Standard SPPS protocols often result in low coupling yields and deletion sequences. This guide outlines a specialized protocol designed to overcome these hurdles.

The Analyte: Understanding Fmoc-α-Me-D-Phe(4-Br)-OH

To incorporate H-α-Me-D-Phe(4-Br)-OH using the standard Fmoc/tBu SPPS strategy, it must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[4] The resulting building block, Fmoc-α-Me-D-Phe(4-Br)-OH, possesses unique structural features that dictate the synthetic strategy.

  • α-Methyl Group: This group replaces a proton on the α-carbon, creating a tetrasubstituted center. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing reaction kinetics.[2]

  • D-Configuration: The D-stereoisomer is specified. While this is crucial for the final peptide's pharmacology, the chemical principles for coupling are identical to its L-counterpart.

  • 4-Bromophenyl Side Chain: The bulky, electron-withdrawing bromo-phenyl group adds to the steric demand of the molecule.

Caption: Chemical structure of Fmoc-α-Me-D-Phe(4-Br)-OH.

Pre-Synthesis Considerations & Reagent Selection

Success in coupling hindered residues begins with careful planning and selection of high-quality materials.[1]

Resin Selection

For difficult couplings, it is advantageous to use a low-loading resin (e.g., 0.1–0.3 mmol/g). This increases the distance between growing peptide chains, reducing intermolecular aggregation and improving reagent accessibility to the reaction sites.[5] Rink Amide or Wang resins are common choices for producing C-terminal amides or acids, respectively.[1]

Solvents and Reagents

Use only high-purity, peptide-synthesis-grade solvents, particularly N,N-Dimethylformamide (DMF). Water content should be minimal as it can hydrolyze activated esters and impede coupling efficiency. Ensure all amino acid derivatives and coupling reagents are stored under dry conditions.

Coupling Reagents: The Key to Success

Standard carbodiimide (e.g., DIC) or uronium/aminium reagents (e.g., HBTU, TBTU) are often insufficient for driving the acylation of a hindered amine to completion.[6][7] More potent coupling reagents are required. The selection is critical for success.[8]

ReagentTypeRationale for Use with Hindered Amino Acids
HATU AminiumForms highly reactive HOAt esters. Considered the gold standard for difficult couplings, including N-methylated and sterically hindered residues.[8]
PyAOP PhosphoniumHighly effective for coupling N-methyl amino acids and other sterically demanding residues.[6][9]
COMU AminiumCoupling efficiency is comparable to HATU, but with improved safety and solubility profiles as it does not release explosive HOBt/HOAt byproducts.[8]

For this protocol, HATU is the primary recommendation due to its well-documented efficacy in challenging coupling scenarios.

Detailed Protocol for Incorporation

This protocol assumes a manual synthesis on a 0.1 mmol scale using the standard Fmoc/tBu strategy.[10][11] It details the steps immediately following the deprotection of the N-terminal amine on the resin-bound peptide, preparing it for coupling with Fmoc-α-Me-D-Phe(4-Br)-OH.

Step 1: Resin Preparation and Swelling
  • Place the appropriate amount of resin in a reaction vessel.

  • Add DMF to cover the resin and allow it to swell for at least 1 hour with gentle agitation.[1]

  • Drain the DMF.

Step 2: Fmoc Deprotection of the Preceding Amino Acid
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes at room temperature and drain.

  • Repeat the piperidine treatment for an additional 10-15 minutes.

  • Wash the resin thoroughly with DMF (6-8 times) to ensure complete removal of piperidine and its adducts.[1]

Step 3: The Coupling Reaction

This is the critical step. The use of excess reagents and a potent activator is essential.

  • Pre-activation: In a separate vial, dissolve the reagents in the order listed in the table below in ~2 mL of DMF.

  • Allow the solution to pre-activate for 2-5 minutes. A color change (typically to yellow) may be observed.

  • Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.

ReagentEquivalents (relative to resin loading)Molar Amount (for 0.1 mmol scale)Purpose
Fmoc-α-Me-D-Phe(4-Br)-OH4.0 eq0.4 mmolThe amino acid to be coupled.
HATU3.9 eq0.39 mmolPotent coupling reagent for activation.[8]
N,N-Diisopropylethylamine (DIEA)8.0 eq0.8 mmolTertiary base to activate the amino acid and neutralize salts.[8]
Step 4: Monitoring the Coupling Reaction

Because the coupling involves a secondary amine, the standard qualitative ninhydrin (Kaiser) test is ineffective.

  • Bromophenol Blue (BPB) Test: Withdraw a small sample of resin beads and wash them thoroughly with DMF.

  • Add a few drops of a 0.1% BPB solution in DMF.

  • A blue color on the beads indicates the presence of unreacted free amine (incomplete coupling). A yellow or green color indicates a complete or near-complete reaction.[7]

Figure 2: SPPS Workflow for Hindered Amino Acid Coupling Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washes1 DMF Washes (x6-8) Deprotection->Washes1 FreeAmine Peptide-Resin (Free N-terminal Amine) Washes1->FreeAmine Coupling Coupling Reaction (Add activated mix to resin) Agitate for 2-4 hours FreeAmine->Coupling Activation Pre-activation Vial: 1. Fmoc-α-Me-D-Phe(4-Br)-OH 2. HATU 3. DIEA Activation->Coupling Monitoring Monitor with Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling Incomplete? Recouple Washes2 DMF Washes (x5) Monitoring->Washes2 Complete? Result Peptide-Resin with Incorporated Hindered AA Washes2->Result NextCycle Proceed to next cycle Result->NextCycle

Caption: Workflow for the incorporation of a sterically hindered amino acid.

Troubleshooting & Optimization

  • Incomplete Coupling: If the BPB test remains blue after the initial coupling time, the most effective strategy is "double coupling."[7] Simply drain the reaction vessel, wash once with DMF, and add a freshly prepared, pre-activated solution of the amino acid and reagents for another 2-4 hours.

  • Aggregation: If the peptide sequence is long or hydrophobic, aggregation can hinder coupling.[3] Switching the primary solvent from DMF to N-methylpyrrolidone (NMP) or using a 1:1 mixture of DMF/DCM can sometimes disrupt secondary structures and improve outcomes.

  • Temperature: For extremely challenging couplings, the reaction temperature can be moderately increased to 35-40°C to improve kinetics. However, this should be used with caution as it can also increase the risk of side reactions like racemization.

Post-Incorporation Procedures

Once the successful incorporation of Fmoc-α-Me-D-Phe(4-Br)-OH is confirmed, the synthesis can proceed.

  • Capping (Optional but Recommended): To prevent any unreacted N-terminal amines from forming deletion sequences, it is good practice to cap them. This can be done by treating the resin with a solution of 10% acetic anhydride and 2% DIEA in DMF for 15 minutes.

  • Subsequent Cycles: The Fmoc group of the newly incorporated hindered amino acid is removed using the standard piperidine protocol (Step 2) to prepare for the next coupling.

  • Final Cleavage: After the full peptide sequence is assembled, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. A standard cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% water, is typically used for 2-3 hours at room temperature.[1]

Conclusion

The successful incorporation of H-α-Me-D-Phe(4-Br)-OH is a challenging but achievable goal in SPPS. The strategy hinges on recognizing the steric hindrance imposed by the α-methyl group and proactively addressing it. By employing a low-loading resin, selecting a potent coupling reagent like HATU, using an excess of reagents, extending reaction times, and using an appropriate monitoring method like the bromophenol blue test, researchers can reliably synthesize peptides containing this valuable unnatural amino acid. This protocol provides a robust framework for achieving high-yield, high-purity synthesis for advanced peptide research and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 4-Bromophenylalanine.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. Coupling Reagents.
  • Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
  • ResearchGate. (2025).
  • Royal Society of Chemistry. (n.d.). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • BenchChem. (2025).
  • PubMed. (2006). Methods and protocols of modern solid phase Peptide synthesis.
  • Jean, A., et al. (2014). Methods and protocols of modern solid phase peptide synthesis.
  • BPS Bioscience. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide).
  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using Fmoc-α-Me-D-Phe(4-Br)-OH

Introduction: Expanding the Peptidic Universe with Unnatural Amino Acids Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide science, enabling the routine constr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Universe with Unnatural Amino Acids

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, remains the cornerstone of modern peptide science, enabling the routine construction of complex peptide chains. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent approach, prized for its mild deprotection conditions.[1] While the 20 canonical amino acids provide a vast chemical space, the incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy in drug discovery and chemical biology. UAAs can bestow peptides with enhanced proteolytic stability, constrained conformations, improved potency, and novel functionalities for probing biological systems.

This guide focuses on the application of a unique UAA: Fmoc-α-Me-D-Phe(4-Br)-OH . This building block possesses three distinct features that offer significant advantages:

  • α-Methylation: The methyl group on the α-carbon provides profound steric hindrance, which shields the peptide backbone from enzymatic degradation, thereby increasing the peptide's in vivo half-life.[2]

  • D-Configuration: The D-enantiomer configuration further enhances resistance to proteases, which are stereospecific for L-amino acids.

  • 4-Bromo-Phenylalanine Side Chain: The bromine atom serves as a heavy atom for X-ray crystallography, aiding in structure determination.[3] It also acts as a versatile chemical handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions.[3]

However, the very feature that provides stability—the α-methyl group—also presents the primary synthetic challenge: severe steric hindrance. This guide provides a robust framework and detailed protocols for overcoming this challenge to successfully incorporate Fmoc-α-Me-D-Phe(4-Br)-OH into synthetic peptides.

Physicochemical Properties & Handling

Proper handling and storage are critical for maintaining the integrity of the amino acid derivative.

PropertyValueSource(s)
IUPAC Name (2R)-3-(4-bromophenyl)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acidChem-Impex[1]
Synonyms Fmoc-α-methyl-D-4-bromophenylalanineChem-Impex[1]
Molecular Formula C₂₅H₂₂BrNO₄Chem-Impex[1]
Molecular Weight 496.35 g/mol Chem-Impex[1]
Appearance White to off-white powderGeneric Observation
Solubility Soluble in DMF, NMP, DCM (for activation)Generic Observation
Storage Store at 2-8°C, desiccated. Protect from light.Generic Observation

Core Challenge: Overcoming Steric Hindrance in Coupling Reactions

The central difficulty in utilizing α,α-disubstituted amino acids like Fmoc-α-Me-D-Phe(4-Br)-OH is the slow kinetics of amide bond formation.[4] Both the incoming activated amino acid and the N-terminal amine of the subsequent residue are sterically encumbered.

  • Coupling to the Peptide Chain: Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or even HBTU are often inefficient, leading to low yields and incomplete reactions.[5][6] To drive the reaction to completion, more potent activating agents are required.

  • Coupling onto the α-Methylated Residue: Once Fmoc-α-Me-D-Phe(4-Br)-OH is incorporated, the deprotected α-methylated D-amine presents a sterically hindered nucleophile for the next coupling step, necessitating the continued use of high-potency coupling protocols.

To address this, the use of aminium/uronium salt-based coupling reagents containing the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is strongly recommended.[4] HATU has proven to be a premier reagent for such demanding couplings, as the OAt-ester it forms is highly reactive and accelerates amide bond formation.[4][7] COMU is an excellent alternative with comparable reactivity and an improved safety profile.[6]

cluster_0 Standard SPPS Cycle cluster_1 Incorporating Fmoc-α-Me-D-Phe(4-Br)-OH A Resin-Bound Peptide B Fmoc Deprotection (20% Piperidine/DMF) A->B Repeat C Free N-terminal Amine B->C Repeat D Amino Acid Activation & Coupling C->D Repeat E Elongated Peptide D->E Repeat E->A Repeat C2 Free N-terminal Amine D2 Activation of Hindered AA (Fmoc-α-Me-D-Phe(4-Br)-OH) with HATU/DIPEA C2->D2 F Coupling Reaction (Increased time, Double Coupling) D2->F G Successful Incorporation F->G

Figure 1. Comparison of a standard SPPS cycle with the modified workflow required for sterically hindered amino acids.

Experimental Protocols

These protocols are designed for manual SPPS to allow for careful monitoring and optimization of the critical coupling step. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes and drain.

  • Final Deprotection: Add a fresh 20% piperidine/DMF solution. Agitate for 15-20 minutes and drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

Protocol 2: High-Efficiency Coupling of Fmoc-α-Me-D-Phe(4-Br)-OH

This protocol assumes a synthesis scale of 0.1 mmol. Adjust volumes and quantities accordingly.

Materials:

  • Peptide-resin with free N-terminal amine (0.1 mmol)

  • Fmoc-α-Me-D-Phe(4-Br)-OH (198.5 mg, 0.4 mmol, 4 eq)

  • HATU (150 mg, 0.39 mmol, 3.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq)

  • Anhydrous DMF

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-α-Me-D-Phe(4-Br)-OH and HATU in ~2 mL of DMF. Add the DIPEA and vortex the solution for 1-5 minutes. The solution will typically change color.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin from Protocol 1. Agitate at room temperature for 45-60 minutes.[5]

  • Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Monitoring (Optional but Recommended): Perform a test to check for free amines. Note that the Kaiser test is unreliable for secondary amines and will give a false negative after coupling to an N-methylated residue, but it can be used here. The bromophenol blue test is a suitable alternative.[8]

  • Second Coupling (Double Coupling): Prepare a fresh batch of activated Fmoc-α-Me-D-Phe(4-Br)-OH as described in step 1. Add it to the resin and agitate for another 45-60 minutes.[5] This step is crucial to ensure the reaction proceeds to completion.

  • Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) followed by Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

Table of Recommended Coupling Reagents for Hindered Residues

ReagentActivating GroupRelative ReactivityKey Advantages
HATU OAt esterVery HighGold standard for hindered couplings; fast reaction rates.[4]
COMU Oxyma esterVery HighReactivity comparable to HATU with improved safety (non-explosive).[6]
HCTU O-6-ClBt esterHighMore reactive than HBTU, often sufficient for moderately hindered residues.
PyAOP OAt esterVery HighPhosphonium salt analog of HATU, excellent for hindered couplings.
Protocol 3: Coupling the Subsequent Amino Acid

To couple the next amino acid onto the newly incorporated α-Me-D-Phe(4-Br) residue, repeat the high-efficiency coupling protocol (Protocol 2). The secondary amine of the α-methylated residue is a poor nucleophile, and forcing conditions are necessary to achieve a high yield.

Protocol 4: Cleavage and Global Deprotection

The choice of cleavage cocktail depends on the protecting groups on other amino acids in the sequence. Reagent K is a robust, general-purpose cocktail suitable for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[9][10]

Materials:

  • Dry peptide-resin

  • Reagent K: Trifluoroacetic acid (TFA) / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) in a ratio of 82.5 / 5 / 5 / 5 / 2.5 (v/v/v/v/v).[10]

  • Cold diethyl ether

Procedure:

CAUTION: TFA is highly corrosive and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Resin Preparation: After the final Fmoc deprotection, wash the resin with DMF, then DCM, and dry thoroughly under vacuum.

  • Cleavage Reaction: Add Reagent K to the dry peptide-resin (~10 mL per 0.1 mmol of resin). Agitate gently at room temperature for 2-4 hours.[10] Peptides with multiple arginine residues may require longer cleavage times.[10]

  • Peptide Collection: Filter the resin through a fritted syringe and collect the filtrate into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise into a larger tube containing ~40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more by resuspending in cold diethyl ether and centrifuging.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for purification by RP-HPLC.

Figure 2. Key structural features of Fmoc-α-Me-D-Phe(4-Br)-OH and their associated properties and synthetic challenges.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Detected by monitoring test or mass spectrometry of final product showing deletions)1. Insufficient reagent activity.2. Short coupling time.3. Aggregation of peptide chain.1. Ensure use of high-potency reagents like HATU or COMU.2. Increase coupling time to 1-2 hours; always perform a double coupling.[5]3. Use a more solvating solvent mixture (e.g., DMF/NMP) or a chaotropic salt.
Guanidinylation of N-terminus (Observed as a +42 Da adduct in MS)The free amine reacts with the uronium core of HATU before the carboxylic acid is fully activated.Pre-activate the amino acid with HATU/DIPEA for 1-5 minutes before adding the mixture to the resin.[4]
Low Yield After Cleavage 1. Incomplete cleavage from the resin.2. Peptide is insoluble in precipitation solvent.1. Extend cleavage time to 4 hours; ensure resin is fully dry before adding cleavage cocktail.2. Try precipitating in cold methyl t-butyl ether (MTBE) instead of diethyl ether.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • BenchChem. (2025). A Technical Guide to Fmoc-Phe(4-Br)
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. DOI:10.1039/C5OB02129D.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • ResearchGate. Synthetic pathways from l-alanine to Fmoc-protected S and R-(α-4-bromophenyl)alanine. Available at: [Link]

  • PubMed. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Available at: [Link]

  • AAPPTec. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • AAPPTec. Cleavage Cocktails; Reagent B. Available at: [Link]

  • ResearchGate.
  • ResearchGate.
  • PubChem. Fmoc-phenylalanine. Available at: [Link]

  • Gyros Protein Technologies. SPPS Tips For Success. Mesa Labs.
  • AAPPTec. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • PubMed. A cleavage cocktail for methionine-containing peptides. Available at: [Link]

  • Huarong Pharma. Mastering Peptide Synthesis with Fmoc-alpha-methylalanine.
  • AAPPTec. Fmoc-Phe(4-Br)-OH [198561-04-5].

Sources

Method

Application Notes & Protocols: Leveraging Brominated Phenylalanine Derivatives in Modern Drug Design

Introduction: The Strategic Value of Bromination in Medicinal Chemistry In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective ther...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Bromination in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer and more effective therapeutics. Among the vast arsenal of chemical tools available to medicinal chemists, halogenation—the introduction of halogen atoms—stands out for its profound ability to modulate the physicochemical and pharmacological properties of a molecule.[1][2] While fluorine and chlorine have been widely employed, the unique attributes of bromine are gaining increasing recognition for their potential to unlock significant therapeutic advantages.[2]

This guide focuses on the applications of brominated derivatives of phenylalanine, a fundamental aromatic amino acid. By incorporating a bromine atom onto the phenyl ring, researchers can fine-tune a molecule's properties to enhance target engagement, improve metabolic stability, and ultimately, increase therapeutic efficacy.[3][4] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and a robust framework for leveraging these powerful building blocks in drug design.

Part I: The Strategic Role of Bromine in Phenylalanine Analogs

The introduction of a bromine atom into the phenylalanine scaffold is not a trivial substitution; it is a deliberate strategy to impart specific, advantageous characteristics to a drug candidate. These modifications can be broadly categorized into two key areas: the modulation of fundamental physicochemical properties and the introduction of a powerful, directional non-covalent interaction known as a halogen bond.

Section 1.1: Modulating Physicochemical Properties

The presence of a bromine atom significantly alters the electronic and steric profile of the phenylalanine side chain. This directly impacts several key parameters that govern a drug's behavior in a biological system.

  • Lipophilicity: Bromine is more lipophilic than hydrogen, and its incorporation generally increases the overall lipophilicity (logP) of a molecule. This can enhance membrane permeability and improve oral absorption, crucial factors for bioavailability.[3][5]

  • Metabolic Stability: The carbon-bromine bond is strong and can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes. This "metabolic blocking" can increase the half-life of a drug, reducing the required dosing frequency.[4][5]

  • Steric Effects: The bromine atom is significantly larger than a hydrogen atom. This increased bulk can be used to probe the steric tolerance of a target's binding pocket, potentially leading to improved selectivity by preventing binding to off-targets with smaller active sites.[6][7]

PropertyL-Phenylalanine4-Bromo-L-phenylalanineRationale for Change
Molecular Weight 165.19 g/mol 244.09 g/mol Addition of a bromine atom (79.90 g/mol ).
LogP (Predicted) ~1.4~2.2The bromine atom increases the hydrophobicity of the phenyl ring.
Metabolic Susceptibility High (para-hydroxylation)Reduced at C4 positionThe C-Br bond at the 4-position blocks a primary site of metabolic attack.
Section 1.2: The Halogen Bond: A Key Non-Covalent Interaction

Perhaps the most compelling reason for using brominated phenylalanine in drug design is its ability to form a halogen bond (XB). A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on the halogen atom (termed the "σ-hole") and a Lewis base (an electron-rich atom like oxygen, nitrogen, or sulfur).[2][4][8]

This interaction is analogous to the well-known hydrogen bond but offers unique geometric and energetic properties.[5] In a protein-ligand context, the bromine atom on a phenylalanine derivative can act as a halogen bond donor, forming a stabilizing contact with a backbone carbonyl oxygen or an amino acid side chain (e.g., aspartate, glutamate, serine) in the target's active site.[9][10] This can significantly increase binding affinity and selectivity.[6][7][11]

HalogenBond cluster_ligand Brominated Phenylalanine Ligand cluster_protein Protein Target Br Br O_protein O Br->O_protein Halogen Bond (σ-hole interaction) C_phe C C_phe->Br C-Br Bond Phe_Ring Phenyl Ring C_protein C C_protein->O_protein C=O (Carbonyl) AA_residue Acceptor Residue (e.g., Asp, Glu)

Caption: Halogen bond between a brominated ligand and a protein carbonyl.

Part II: Applications in Drug & Peptide Design

The theoretical advantages of brominated phenylalanine translate into tangible benefits in both small molecule and peptide-based drug development.

Section 2.1: Enhancing Potency in Small Molecule Inhibitors

A significant number of kinase inhibitors and other targeted therapies incorporate halogenated structures to enhance binding affinity.[6][7] The strategic placement of a bromine atom on a phenylalanine-like scaffold can facilitate a halogen bond with a key residue in the kinase hinge region or another part of the ATP-binding pocket. This additional stabilizing interaction can lead to a substantial increase in potency, often by an order of magnitude or more. Scientists have successfully used this strategy to rescue the activity of mutant proteins in cancer treatment, demonstrating the power of halogen bonding in rational drug design.[12]

Section 2.2: Improving Peptide Stability and Bioactivity

Peptides are promising therapeutic agents, but their application is often limited by poor metabolic stability due to rapid degradation by proteases.[13] Incorporating non-natural amino acids like brominated phenylalanine is a proven strategy to overcome this challenge.[13][14]

  • Proteolytic Resistance: The bulky bromine atom can sterically hinder the approach of proteases, preventing cleavage of adjacent peptide bonds.[15] The use of the D-enantiomer of brominated phenylalanine can further enhance this resistance.[16][17]

  • Modulating Bioactivity: Natural substances from marine organisms, which are often brominated, have shown potent antimicrobial and other therapeutic effects.[2][18][19] Inspired by this, researchers have incorporated brominated phenylalanine into antimicrobial peptides, finding that the increased hydrophobicity and altered electronic properties can lead to enhanced activity against pathogenic bacteria and fungi.[15][18][19]

Part III: Experimental Protocols

The successful application of brominated phenylalanine derivatives requires robust and reproducible experimental methods. This section provides detailed protocols for the synthesis of a key building block and its subsequent evaluation in a biophysical assay.

Section 3.1: Protocol: Synthesis of Boc-4-bromo-L-phenylalanine

This protocol describes the synthesis of N-(tert-butoxycarbonyl)-4-bromo-L-phenylalanine, a commonly used building block for solid-phase peptide synthesis (SPPS) and other synthetic applications.[14][20]

Rationale: The tert-butoxycarbonyl (Boc) protecting group is essential to prevent the amine group from reacting during subsequent coupling steps, ensuring controlled and selective peptide bond formation.[14]

Materials:

  • 4-Bromo-L-phenylalanine (1.0 eq)

  • Dioxane

  • Water

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq)

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve 4-Bromo-L-phenylalanine in a 1:1 mixture of dioxane and water. Add NaOH and stir until the amino acid is fully dissolved.

  • Protection: Cool the solution to 0°C in an ice bath. Add (Boc)₂O portion-wise over 30 minutes.

    • Causality: This slow addition controls the exothermic reaction and prevents degradation of the Boc anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup - pH Adjustment: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with ethyl acetate. Cool the mixture to 0°C and carefully acidify to pH 2-3 with 1M HCl.

    • Causality: Acidification protonates the carboxylate, making the product soluble in the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

    • Causality: The water wash removes residual acid, and the brine wash removes residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the product by flash column chromatography or recrystallization to obtain Boc-4-bromo-L-phenylalanine as a white solid.

Section 3.2: Protocol: Biophysical Assay - Evaluating Target Engagement via Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[] This protocol outlines the steps to compare the binding of a native peptide versus its brominated analog to a target protein.

Rationale: By comparing the thermodynamic data, one can quantify the energetic contribution of the bromine substitution, providing direct evidence for the impact of a potential halogen bond.[11] An increasingly favorable binding enthalpy from a non-halogenated to a brominated ligand can be indicative of a halogen bond formation.[11]

Materials:

  • Purified target protein (e.g., >95% purity) in a well-defined buffer (e.g., PBS or HEPES).

  • Lyophilized native peptide and brominated peptide analog.

  • ITC instrument and corresponding analysis software.

Procedure:

  • Sample Preparation:

    • Prepare a ~20-50 µM solution of the target protein in the ITC buffer.

    • Prepare a ~200-500 µM solution of the peptide ligand (both native and brominated versions) in the exact same ITC buffer from the same stock.

    • Causality: Using the exact same buffer is critical to minimize heat of dilution effects, which can confound the binding data.

    • Thoroughly degas both protein and ligand solutions immediately before the experiment.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing.

  • Experiment Execution:

    • Load the protein solution into the sample cell.

    • Load the peptide ligand solution into the injection syringe.

    • Perform a control experiment by injecting the ligand into buffer alone to determine the heat of dilution.

    • Run the main experiment by titrating the peptide into the protein solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the instrument's software.

    • This will yield the thermodynamic parameters: Kd, n, ΔH, and ΔS.

  • Comparison:

    • Compare the Kd and ΔH values for the native vs. brominated peptide. A lower Kd indicates tighter binding. A more negative ΔH for the brominated peptide suggests a stronger, enthalpically-driven interaction, consistent with the formation of a halogen bond.

Part IV: Workflow Summary & Data Interpretation

The development and evaluation of a novel compound incorporating brominated phenylalanine follows a logical progression from chemical synthesis to biological validation.

Workflow cluster_synthesis Chemical Synthesis cluster_eval Biophysical & Biological Evaluation cluster_data Data Analysis start Start: 4-Bromo-L-phenylalanine boc_protect Boc Protection (Protocol 3.1) start->boc_protect spps Solid-Phase Peptide Synthesis (SPPS) boc_protect->spps cleave Cleavage & Purification spps->cleave final_peptide Final Brominated Peptide cleave->final_peptide itc ITC Binding Assay (Protocol 3.2) final_peptide->itc cell_assay Cell-Based Potency Assay (e.g., IC50 determination) final_peptide->cell_assay stability_assay Proteolytic Stability Assay final_peptide->stability_assay thermo_data Thermodynamic Profile (Kd, ΔH, ΔS) itc->thermo_data bio_data Biological Activity (IC50, Half-life) cell_assay->bio_data stability_assay->bio_data

Caption: Workflow from synthesis to evaluation of brominated peptides.

Interpreting Results:

When analyzing the data, a successful outcome is typically characterized by the following trends for the brominated analog compared to its non-brominated counterpart:

ParameterExpected Outcome for Brominated AnalogImplication for Drug Design
Binding Affinity (Kd) LowerIncreased potency and target engagement.
Binding Enthalpy (ΔH) More NegativeStronger, more favorable binding interaction, likely due to halogen bonding.
In Vitro Potency (IC₅₀) LowerHigher efficacy at lower concentrations.
Proteolytic Half-Life LongerImproved metabolic stability and in vivo duration of action.

Conclusion

Brominated phenylalanine derivatives are powerful and versatile tools in the drug discovery arsenal. Their ability to enhance lipophilicity, block metabolic hotspots, and, most importantly, form stabilizing halogen bonds provides a rational and effective means to improve the potency, selectivity, and pharmacokinetic profiles of both small molecules and peptide-based therapeutics.[3][4][6] By understanding the fundamental principles behind their utility and employing robust synthetic and biophysical protocols, researchers can unlock new potential in their drug development programs and create more effective medicines.

References

  • The Role of Brominated Phenylalanine Derivatives in Drug Discovery. Vertex AI Search.
  • What is 4-Bromo-L-phenylalanine and how is it synthesized? - FAQ - Guidechem. Guidechem.
  • Halogen atoms in the modern medicinal chemistry: hints for the drug design. PubMed.
  • The Role of Boc-L-3-Bromophenylalanine in Modern Drug Synthesis. Vertex AI Search.
  • (PDF) Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate.
  • Understanding 2-Bromo-L-phenylalanine: Synthesis, Applications, and its Role in Biochemical Research. Vertex AI Search.
  • Application Notes and Protocols for 4-Bromo-2-chloro-D-phenylalanine in Drug Discovery. Benchchem.
  • Halogenase engineering and its utility in medicinal chemistry. PMC - NIH.
  • Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate.
  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. ACS Publications.
  • Boc-4-bromo-L-phenylalanine. Chem-Impex.
  • Introducing bromine to the molecular structure as a strategy for drug design. Vertex AI Search.
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Publications.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. PMC - PubMed Central.
  • Brominated phenylalanines. ResearchGate.
  • Halogen bonding helps design new drugs. ScienceDaily.
  • Fmoc-4-bromo-L-phenylalanine. Chem-Impex.
  • Application Notes and Protocols: 4-Bromo-2-chloro-D-phenylalanine in Organic Synthesis. Benchchem.
  • Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. NIH.
  • Halogen bonding for rational drug design and new drug discovery. ResearchGate.
  • 2-Bromo-DL-Phenylalanine. Creative Peptides.
  • The Role of Brominated Amino Acids in Pharmaceutical Intermediates and Beyond. NINGBO INNO PHARMCHEM CO.,LTD..
  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • (PDF) Synthesis and structure of N-(4-bromophenyl)-N- carbo xyethyl-β-alanine derivatives. ResearchGate.
  • Interplay of halogen bonding and solvation in protein–ligand binding. PubMed Central.
  • Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
  • Halogen bonds between ligands and proteins: Can we use them in validation? PMC - NIH.
  • Halogen bonds between ligands and proteins: Can we use them in validation? ResearchGate.
  • Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
  • Halogen bonds between ligands and proteins: can we use them in validation? Scilit.
  • Exploring the Synthetic Utility of Brominated Phenylalanine Derivatives. Vertex AI Search.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PMC - PubMed Central.
  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights.
  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.
  • Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. PubMed.
  • (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. ResearchGate.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals.

Sources

Application

Unlocking Novel Peptide Functionalities: A Guide to Site-Specific Modification with H-α-Me-D-Phe(4-Br)-OH

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics The therapeutic landscape is increasingly shaped by peptide-based drugs, valued for their high specificity and potency.[1] However, native peptides of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolbox for Peptide Therapeutics

The therapeutic landscape is increasingly shaped by peptide-based drugs, valued for their high specificity and potency.[1] However, native peptides often suffer from limitations such as poor stability and short in-vivo half-lives. The strategic incorporation of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful tool to overcome these challenges, enabling the development of next-generation peptide therapeutics with enhanced pharmacological profiles.[2] Among the diverse array of available UAAs, H-α-Me-D-Phe(4-Br)-OH stands out as a particularly versatile building block.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the site-specific modification of peptides using H-α-Me-D-Phe(4-Br)-OH. The presence of the α-methyl group on this D-amino acid analog imparts significant resistance to enzymatic degradation, while the 4-bromo-phenyl side chain serves as a versatile chemical handle for post-synthetic modifications via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functionalities, enabling precise control over the peptide's structure, and ultimately, its biological activity.

This document will delve into the core principles of incorporating H-α-Me-D-Phe(4-Br)-OH into peptides via Solid-Phase Peptide Synthesis (SPPS), followed by detailed protocols for subsequent site-specific modification at the bromine position. We will further explore the critical aspects of purification and in-depth characterization of the final modified peptides.

Part 1: Solid-Phase Peptide Synthesis (SPPS) with H-α-Me-D-Phe(4-Br)-OH

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the efficient and controlled assembly of peptide chains on a solid support.[3][4][5] The incorporation of H-α-Me-D-Phe(4-Br)-OH into a peptide sequence follows the general principles of Fmoc-based SPPS.

Key Considerations for SPPS Incorporation:
  • Protecting Groups: The α-amino group of H-α-Me-D-Phe(4-Br)-OH should be protected with the acid-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for compatibility with standard SPPS protocols.[6] The carboxylic acid is typically activated in situ for coupling.

  • Coupling Reagents: Standard coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure® are effective for coupling Fmoc-α-Me-D-Phe(4-Br)-OH.[7]

  • Resin Selection: The choice of resin depends on the desired C-terminal functionality. Rink Amide resin is commonly used for C-terminally amidated peptides, while Wang or 2-Chlorotrityl chloride resins are suitable for peptides with a C-terminal carboxylic acid.[8]

Experimental Protocol: SPPS Incorporation of Fmoc-α-Me-D-Phe(4-Br)-OH

This protocol outlines the manual synthesis of a model peptide containing H-α-Me-D-Phe(4-Br)-OH on a 0.1 mmol scale using a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin (0.1 mmol)

  • Fmoc-protected amino acids (including Fmoc-α-Me-D-Phe(4-Br)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Diisopropylethylamine (DIEA)

  • HBTU

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • Dithiothreitol (DDT) (if cysteine is present)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of HBTU, and 3 equivalents of HOBt in DMF.

    • Add 6 equivalents of DIEA to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and couple for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Fmoc-α-Me-D-Phe(4-Br)-OH:

    • Follow the same procedure as in step 3, using Fmoc-α-Me-D-Phe(4-Br)-OH as the amino acid to be coupled. Due to the steric hindrance from the α-methyl group, a longer coupling time (e.g., 4 hours or double coupling) may be required to ensure complete reaction.

  • Washing: After each coupling step, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v). If the peptide contains sensitive residues like methionine or tryptophan, specific scavenger cocktails should be used.[9]

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Deprotection Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIEA) Deprotection->Coupling Washing1 Washing (DMF, DCM) Coupling->Washing1 Washing1->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Washing1->Final_Deprotection Final Cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Part 2: Site-Specific Modification via Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring of the incorporated H-α-Me-D-Phe(4-Br)-OH residue serves as a versatile handle for introducing a diverse range of chemical moieties using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][10] These reactions are typically performed on the resin-bound peptide before cleavage, a strategy known as on-resin modification.

Suzuki-Miyaura Coupling: Forming Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl groups.[3]

Experimental Protocol: On-Resin Suzuki-Miyaura Coupling

Materials:

  • Peptide-resin containing the 4-bromophenylalanine residue

  • Arylboronic acid (1.5 - 3 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 - 0.2 equivalents)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 3 - 5 equivalents)

  • Solvent (e.g., DMF, NMP, or a mixture with water)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add the arylboronic acid, palladium catalyst, and base to the reaction vessel.

  • Heat the reaction mixture at 50-80 °C for 4-12 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing it by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with the reaction solvent, followed by DCM, and dry under vacuum.

  • Proceed with the cleavage and deprotection of the modified peptide as described in Part 1.

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11][12] This reaction is particularly useful for introducing alkynyl moieties that can be further functionalized, for example, via click chemistry.

Experimental Protocol: On-Resin Sonogashira Coupling

Materials:

  • Peptide-resin containing the 4-bromophenylalanine residue

  • Terminal alkyne (2 - 5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Copper(I) iodide (CuI, 0.2 equivalents)

  • Base (e.g., DIEA or triethylamine)

  • Solvent (e.g., DMF or NMP)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add the terminal alkyne, palladium catalyst, CuI, and base to the reaction vessel.

  • Stir the reaction mixture at room temperature to 50 °C for 2-8 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS analysis of a cleaved resin sample.

  • Upon completion, wash the resin extensively with the reaction solvent and DCM.

  • Cleave and deprotect the modified peptide as previously described.

Cross_Coupling_Workflow cluster_modification On-Resin Modification Start Peptide-Resin with H-α-Me-D-Phe(4-Br)-OH Suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) Start->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) Start->Sonogashira Cleavage Cleavage & Deprotection Suzuki->Cleavage Sonogashira->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: Workflow for on-resin modification of peptides.

Part 3: Purification and Characterization of Modified Peptides

Following cleavage from the solid support, the crude peptide requires purification to remove by-products and unreacted reagents. Subsequent characterization is essential to confirm the identity and purity of the final modified peptide.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides.[13][14][15] The separation is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18 silica) and a polar mobile phase.

Typical RP-HPLC Protocol:

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide. The optimal gradient will depend on the hydrophobicity of the specific peptide.

  • Detection: UV absorbance at 214 nm and 280 nm.

Fractions are collected and analyzed by analytical HPLC and mass spectrometry to identify those containing the pure product. The pure fractions are then pooled and lyophilized to obtain the final peptide as a fluffy white powder.

Characterization of the Final Product

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the purified peptide, confirming the successful incorporation of the modified amino acid and any subsequent modifications. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques for peptide analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed structural information about the peptide at the atomic level.[16][17][18][19] One-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY) NMR experiments can be used to confirm the sequence and determine the three-dimensional conformation of the modified peptide in solution.

Analytical Technique Information Obtained
Analytical RP-HPLC Purity assessment of the final peptide product.
Mass Spectrometry Confirmation of the correct molecular weight.
NMR Spectroscopy Detailed structural information and conformational analysis.

Applications in Drug Discovery and Development

The ability to site-specifically modify peptides with H-α-Me-D-Phe(4-Br)-OH opens up a vast landscape of possibilities in drug discovery.[1] By introducing different functionalities through cross-coupling reactions, researchers can:

  • Enhance Receptor Binding and Selectivity: The introduced moieties can interact with specific pockets on the target receptor, leading to improved affinity and selectivity.

  • Modulate Pharmacokinetic Properties: The addition of lipophilic or hydrophilic groups can alter the solubility, distribution, and clearance of the peptide.

  • Develop Peptide-Drug Conjugates: The bromine handle can be used to attach cytotoxic drugs, imaging agents, or other therapeutic payloads to the peptide for targeted delivery.

  • Create Novel Peptide Scaffolds: The cross-coupling reactions can be used to generate cyclic or stapled peptides with constrained conformations, which often exhibit enhanced stability and bioactivity.

Conclusion

The site-specific modification of peptides using H-α-Me-D-Phe(4-Br)-OH provides a robust and versatile platform for the rational design of novel peptide-based therapeutics. By combining the principles of solid-phase peptide synthesis with the power of palladium-catalyzed cross-coupling, researchers can precisely engineer peptides with tailored properties. The detailed protocols and methodologies presented in this guide offer a comprehensive resource for scientists and professionals in the field of drug development, empowering them to explore the full potential of this innovative approach to peptide modification.

References

  • Kessler, H., et al. (1998). Bioconjugation of Peptides by Palladium-Catalyzed C-C Cross-Coupling in Water. Angewandte Chemie International Edition, 37(4), 476-478. Available from: [Link]

  • Bédard, A.-C., & Charette, A. B. (2014). Phthalocyanine-Peptide Conjugates via Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(19), 9324-9334. Available from: [Link]

  • Van der Veken, P., et al. (2020). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization. Molecules, 25(22), 5343. Available from: [Link]

  • Coin, I., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. Amino Acids, 47(11), 2353-2364. Available from: [Link]

  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv. Available from: [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Available from: [Link]

  • Bridge, H. N., Radziej, C. L., & Weeks, A. M. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. PubMed. Available from: [Link]

  • Afonso, M. M., et al. (2006). Biaryl Peptides from 4‐Iodophenylalanine by Solid‐Phase Borylation and Suzuki–Miyaura Cross‐Coupling. European Journal of Organic Chemistry, 2006(18), 4149-4156. Available from: [Link]

  • Metzler-Nolte, N., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Bioconjugate Chemistry, 17(1), 204-213. Available from: [Link]

  • Mullen, D. G., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, α-Factor. Methods in Molecular Biology, 1748, 137-153. Available from: [Link]

  • Metzler-Nolte, N., et al. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds. Semantic Scholar. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available from: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Sun, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(6), 1801. Available from: [Link]

  • JPT Peptide Technologies. (n.d.). All About Amino Acids. Available from: [Link]

  • North, M., et al. (2021). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. Available from: [Link]

  • MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Available from: [Link]

  • Triclinic Labs. (n.d.). Peptide NMR Analysis Services. Available from: [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]

  • Fields, G. B. (1997). A cleavage cocktail for methionine-containing peptides. Peptide Research, 10(3), 147-152. Available from: [Link]

  • AAPPTec. (n.d.). H-Phe(4-Me)-OH [1991-87-3]. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. Available from: [Link]

  • Wende, K., et al. (2015). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B, 119(43), 13734-13744. Available from: [Link]

  • Ghassemzadeh, M., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 735-745. Available from: [Link]

  • Terrey, M. J. (2022). PEPTIDE MODIFICATION BY COMBINING C-H FUNCTIONALIZATION AND SULFUR(VI)-FLUORIDE EXCHANGE. NTU > IRep. Available from: [Link]

  • D'Souza, A. D., & Gunanathan, C. (2020). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. Organic Letters, 22(19), 7543-7548. Available from: [Link]

  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309-325. Available from: [Link]

  • Al-Sabah, J. (2023). Exploring FDA-Approved Frontiers: Insights into Natural and Engineered Peptide Analogues in the GLP-1, GIP, GHRH, CCK, ACTH, and α-MSH Realms. Molecules, 28(18), 6548. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Racemization in N-Methylated Peptide Synthesis

Welcome to the technical support center dedicated to addressing the critical challenge of racemization during the synthesis of N-methylated peptides. As a researcher, scientist, or drug development professional, you unde...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the critical challenge of racemization during the synthesis of N-methylated peptides. As a researcher, scientist, or drug development professional, you understand that maintaining stereochemical integrity is paramount to the biological activity and therapeutic efficacy of your synthetic peptides. N-methylated amino acids, while offering significant advantages in terms of proteolytic stability and conformational constraint, introduce unique challenges to peptide synthesis, most notably an increased propensity for racemization.[1][2]

This guide is designed to provide you with in-depth technical insights, troubleshooting strategies, and practical, field-proven protocols to help you navigate these challenges successfully. We will delve into the mechanisms of racemization, explore the factors that influence it, and provide clear, actionable guidance to minimize the formation of unwanted diastereomers in your final product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the coupling of N-methylated amino acids and provides systematic solutions.

Problem 1: High Levels of Racemization Detected in the Final Peptide

You've completed your synthesis and analysis by chiral HPLC or other methods reveals a significant percentage of the undesired D-diastereomer for the N-methylated residue.

Root Cause Analysis & Corrective Actions

High levels of racemization are typically a result of suboptimal reaction conditions that favor the formation of a planar oxazolone intermediate, which is prone to non-stereospecific reprotonation.[1][3][4] The increased steric hindrance of N-methylated amino acids slows down the desired coupling reaction, prolonging the lifetime of this activated intermediate and increasing the opportunity for racemization.[1]

Troubleshooting Workflow: A Step-by-Step Approach to Minimizing Racemization

G cluster_0 Initial Observation cluster_1 Step 1: Evaluate Coupling Reagent & Additive cluster_2 Step 2: Assess Base and Reaction Conditions cluster_3 Step 3: Refine Coupling Protocol cluster_4 Outcome start High Racemization Detected reagent Using Carbodiimide (DIC/DCC)? start->reagent If racemization persists reagent_yes Add HOAt or OxymaPure. HOAt is superior to HOBt. reagent->reagent_yes Yes reagent_no Switch to Phosphonium-based reagent (e.g., PyAOP) or Uronium/Aminium (e.g., HATU). reagent->reagent_no No base Using DIPEA or TEA? reagent_yes->base If racemization persists reagent_no->base base_yes Switch to a weaker, sterically hindered base: NMM or 2,4,6-Collidine. base->base_yes Yes temp High Temperature Coupling? base->temp No base_yes->temp temp_yes Lower temperature to 0°C or room temperature. Balance coupling efficiency with racemization risk. temp->temp_yes Yes protocol Consider in-situ neutralization protocols. Optimize pre-activation time (2-5 min). temp->protocol No temp_yes->protocol end Racemization Minimized protocol->end

Caption: Troubleshooting workflow for high racemization.

Problem 2: Poor Coupling Efficiency for N-Methylated Residues

You observe incomplete coupling to the N-methylated amino acid, leading to deletion sequences in your final product.

Root Cause Analysis & Corrective Actions

The steric hindrance of the N-methyl group not only increases the risk of racemization but also significantly slows down the kinetics of the coupling reaction.[1] Standard coupling protocols may not be sufficient to drive the reaction to completion.

Strategies to Improve Coupling Efficiency:
  • Switch to More Potent Coupling Reagents : If you are not already, switch to reagents known for their efficacy in sterically hindered couplings. HATU, HCTU, and PyAOP are excellent choices.[5][6]

  • Increase Reagent Equivalents : Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents).

  • Extended Coupling Times : Increase the coupling time. Monitor the reaction using a qualitative test like the bromophenol blue test, as the standard ninhydrin test is not suitable for secondary amines.

  • Double Coupling : Perform the coupling reaction twice to ensure complete acylation of the N-methylated amine.

  • Microwave-Assisted Synthesis : The use of microwave energy can enhance coupling efficiency for sterically hindered amino acids.[7][8] However, be aware that elevated temperatures can also increase racemization, so this must be carefully optimized.[1][8]

Frequently Asked Questions (FAQs)

Q1: Why are N-methylated amino acids more prone to racemization during peptide coupling?

A1: N-methylated amino acids exhibit a higher propensity for racemization due to a combination of electronic and steric effects. The N-methyl group increases the steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1] This prolonged exposure to activation and basic conditions increases the opportunity for the primary racemization mechanism: the formation of a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be readily abstracted by a base, leading to a loss of stereochemical integrity.[1] Slower coupling reactions under basic conditions have been noted to cause partial epimerization.[1]

Q2: What is the primary mechanism of racemization for N-methylated amino acids?

A2: The principal pathway for racemization during the coupling of N-protected amino acids is the formation of an oxazolone (or azlactone) intermediate.[1][3][4] The activated carboxyl group cyclizes, and the resulting oxazolone has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers in the peptide product.[1] Direct enolization via proton abstraction from the activated amino acid is a less common secondary pathway.[1][4]

racemization_mechanism cluster_main Racemization Mechanisms cluster_direct Direct Enolization (Secondary Pathway) ActivatedAA Activated Nα-Protected Amino Acid (L-isomer) Oxazolone Oxazolone Intermediate ActivatedAA->Oxazolone Cyclization DirectEnolate Direct Enolate Formation ActivatedAA->DirectEnolate + Base - H+ Enolate Planar Achiral Enolate Oxazolone->Enolate + Base - H+ Enolate->Oxazolone + H+ RacemizedProduct Racemized Peptide Product (L- and D-isomers) Enolate->RacemizedProduct + Nucleophile (Amine) DirectEnolate->RacemizedProduct

Caption: Primary racemization mechanism via oxazolone formation.

Q3: Which factors have the most significant impact on racemization during N-methylated amino acid coupling?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-racemization additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) paired with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are highly effective at suppressing racemization by minimizing the lifetime of the oxazolone intermediate.[1][5][9]

  • Base: The strength and steric hindrance of the base used are crucial.[1][3] Strong, non-hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can accelerate proton abstraction and increase racemization.[1][10] Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[3][5]

  • Solvent: The polarity of the solvent can affect the rate of racemization, with more polar solvents like DMF potentially favoring this side reaction.[1][11][12]

  • Temperature: Elevated temperatures, while sometimes used to overcome steric hindrance, can also increase the rate of racemization.[1][8]

Q4: Are there specific coupling reagents that are recommended to minimize racemization for N-methylated amino acids?

A4: Yes, for sterically hindered couplings involving N-methylated amino acids, phosphonium-based reagents and certain uronium/aminium reagents are preferred over standard carbodiimides.[1]

  • Highly Recommended: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) is particularly effective for coupling N-methyl amino acids.[1][6] Reagents like HATU, when used with an additive like HOAt, also show high efficiency and low racemization.[1][5] Halogenophosphonium reagents such as PyBrOP have been developed specifically to overcome difficult couplings to N-methyl amino acids.[1]

  • Use with Caution: Carbodiimides like DIC or DCC should generally be avoided for these challenging couplings as they can lead to significant racemization.[5][10] If their use is unavoidable, they must be paired with a racemization-suppressing additive like HOAt or OxymaPure.[1][5]

Data & Protocols

Table 1: Impact of Coupling Reagents and Additives on Racemization

This table summarizes reported data on the percentage of D-isomer formed during a challenging N-methylated amino acid coupling under different conditions.

Coupling ReagentAdditiveBase% D-Isomer (Racemization)Reference
DICHOBtDIPEA15.2%[1]
DICHOAtDIPEA3.5%[1]
HBTU-DIPEA8.9%[1][5]
HATU-DIPEA2.1%[1][5]
PyAOP-DIPEA1.5%[1][6]

Data is illustrative and compiled from typical results reported in the literature. Actual results may vary depending on the specific sequence and conditions.

Experimental Protocol: Optimized Coupling of an N-Methylated Amino Acid

This protocol is designed for the manual solid-phase synthesis of a peptide containing an N-methylated amino acid, aiming to minimize racemization.

Materials:

  • Fmoc-protected solid-phase resin with peptide sequence

  • Fmoc-N-methyl-amino acid (4 eq.)

  • HATU (3.9 eq.)

  • N-methylmorpholine (NMM) (8 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes, followed by DCM for 30 minutes.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3x).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Activation and Coupling:

    • Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in a minimal amount of anhydrous DMF. Add NMM (8 eq.).

    • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Do not exceed 5 minutes to minimize potential side reactions.

    • Coupling: Add the activation mixture to the swelled and deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring:

    • Remove a small sample of resin beads, wash thoroughly with DMF and then methanol.

    • Perform a bromophenol blue test to check for the presence of free secondary amines. A blue color indicates an incomplete reaction. If the test is positive, a second coupling may be necessary.

  • Washing:

    • Once the coupling is complete (beads are colorless with bromophenol blue test), drain the reaction mixture.

    • Wash the resin with DMF (3x), DCM (3x), and finally with methanol (3x) for storage or further synthesis steps.

Protocol: Quantification of Racemization by Chiral HPLC

This protocol outlines the general steps for determining the extent of racemization after peptide synthesis and cleavage.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O).

  • Peptide Hydrolysis:

    • Dry a small aliquot of the crude peptide.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After cooling, evaporate the HCl to complete dryness.

  • Derivatization (Example using Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone, followed by 20 µL of 1 M NaHCO₃.

    • Incubate at 40°C for 1 hour.

    • Neutralize with 10 µL of 2 M HCl and dilute with the mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18). The diastereomeric derivatives will be separable.

    • Method: Develop a gradient method (e.g., Acetonitrile/Water with 0.05% TFA) that can resolve the diastereomeric derivatives of the N-methylated amino acid of interest.[1] It is crucial to run standards of the L-L and L-D diastereomers to confirm peak identities.

    • Quantification: Integrate the peak areas of the L-L and L-D diastereomers to calculate the percentage of racemization.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Ontores. Retrieved January 15, 2026, from [Link]

  • Peptide synthesis. (2023, December 27). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]

  • Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(15), 4939. [Link]

  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.
  • Miyazawa, T., Otomatsu, T., Yamada, T., & Kuwata, S. (1992). Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography. International journal of peptide and protein research, 39(3), 229–236. [Link]

  • Fields, G. B. (2002). Introduction to peptide synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. III. Racemization during deprotection by saponification and acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. [Link]

  • Biron, E., & Chatterjee, J. (2009). N-Methylation of amino acids. U.S.
  • ResearchGate. (n.d.). Peptide Racemization. Retrieved January 15, 2026, from [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino acids in peptide synthesis. IV. Racemization and yields in peptide-bond formation. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • Gübitz, G., Jellenz, W., & Santi, W. (1981). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of High Resolution Chromatography, 4(4), 181-182. [Link]

  • Echner, H., & Voelter, W. (1996). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Analytical Chemistry, 68(14), 2421-2425. [Link]

  • Umbs, K., et al. (2009). Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. Chemistry – A European Journal, 15(43), 11617-11626. [Link]

  • Li, C., & Zhang, Y. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(17), 3348-3362. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • Al Musaimi, O. (2015, June 29). Racemization in peptide synthesis [Slides]. SlideShare. [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature protocols, 7(3), 432–444. [Link]

  • Roodbeen, R., et al. (2013). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. In Peptide Synthesis. Humana Press. [Link]

  • Li, C., et al. (2020). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • Aurelio, L., Brownlee, R. T., & Hughes, A. B. (2004). N-Methylated α-amino acids and peptides: synthesis and biological activity. Chemical reviews, 104(12), 5823–5846. [Link]

  • Chemistry - The Mystery. (2020, May 8). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen [Video]. YouTube. [Link]

  • Ghafouri, R., & Notash, B. (2016). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & biomolecular chemistry, 14(1), 224–235. [Link]

  • Roodbeen, R., et al. (2012). Microwave Heating in the Solid-Phase Synthesis of N-Methylated Peptides: When Is Room Temperature Better?. European Journal of Organic Chemistry, 2012(36), 7106-7111. [Link]

  • Zhang, Z., et al. (2023). N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]

  • Tywoniuk, B., et al. (2015). Coarse Master Equation-Based Analysis of N-Methylation and Temperature Effects on the Dynamics of Cyclic Peptides. Biophysical Journal, 108(2), 186a. [Link]

  • Chang, C. F., & Zehfus, M. H. (1996). The effect of N-methylation on helical peptides. Biopolymers, 40(6), 609–616. [Link]

  • Wesolowski, J., et al. (2016). Influence of Solvent in Controlling Peptide-Surface Interactions. The journal of physical chemistry letters, 7(1), 119–124. [Link]

  • Ramirez, P., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. International Journal of Molecular Sciences, 24(15), 11877. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Biological Activity of Phenylalanine Analogues in Research

For the discerning researcher, the canonical twenty amino acids are merely the beginning. The ability to introduce subtle, yet powerful, chemical modifications into proteins and biological systems opens up a new frontier...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, the canonical twenty amino acids are merely the beginning. The ability to introduce subtle, yet powerful, chemical modifications into proteins and biological systems opens up a new frontier of scientific inquiry. Phenylalanine, with its versatile aromatic side chain, has proven to be a particularly fruitful scaffold for the design of functional analogues. These non-canonical amino acids (ncAAs) serve as powerful tools, enabling researchers to probe and manipulate biological processes with unprecedented precision.

This guide provides a comparative analysis of the biological activities of several key phenylalanine analogues, offering insights into their mechanisms of action and applications in diverse research areas, from protein engineering and enzyme inhibition to therapeutic development. We will delve into the experimental data that underpins their use and provide detailed protocols to facilitate their successful implementation in your own research.

Part 1: Phenylalanine Analogues for Protein Engineering: Expanding the Genetic Code

The site-specific incorporation of non-canonical amino acids into proteins represents a paradigm shift in protein engineering. This is achieved by repurposing a codon, typically a stop codon like UAG (amber), and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA of interest.[1][2][3] This powerful technique allows for the introduction of novel chemical functionalities, such as bioorthogonal handles for "click" chemistry, photo-crosslinkers, and spectroscopic probes.

Two of the most widely utilized phenylalanine analogues for this purpose are para-acetyl-L-phenylalanine (pAcF) and para-azido-L-phenylalanine (pAzF). While both offer unique reactive handles, their chemical properties dictate their suitability for different applications.

Comparative Analysis: p-Acetyl-L-phenylalanine (pAcF) vs. p-Azido-L-phenylalanine (pAzF)
Featurep-Acetyl-L-phenylalanine (pAcF) p-Azido-L-phenylalanine (pAzF)
Reactive Handle KetoneAzide
Primary Reaction Oxime/Hydrazone LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[4]
Reaction Conditions Typically acidic pH (4.5-5.5) for oxime/hydrazone formation.[5]CuAAC requires a copper catalyst, which can be toxic to cells. SPAAC is bioorthogonal and occurs under physiological conditions.
Applications Site-directed spin labeling, introduction of biophysical probes, protein immobilization.[5]Fluorescent labeling, PET imaging, protein-protein interaction studies via photo-crosslinking, attachment of drug-delivery vehicles.[4][6]
Incorporation Efficiency Generally high in both prokaryotic and eukaryotic expression systems.High incorporation efficiency has been reported in various systems.

Expert Insight: The choice between pAcF and pAzF hinges on the desired downstream application and the biological context of the experiment. For intracellular labeling in living cells, the bioorthogonality of SPAAC makes pAzF the superior choice, as it obviates the need for a potentially toxic copper catalyst.[4] Conversely, the ketone handle of pAcF offers a versatile platform for a range of conjugations and is particularly well-suited for in vitro applications where reaction conditions can be more readily controlled.[5]

Workflow for Site-Specific Incorporation of Non-Canonical Amino Acids

The successful incorporation of a phenylalanine analogue into a target protein requires a carefully orchestrated series of steps, from plasmid design to protein expression and purification. The following diagram illustrates a typical workflow.

ncAA_incorporation_workflow cluster_plasmid_engineering Plasmid Engineering cluster_transformation Transformation & Expression cluster_purification_analysis Purification & Analysis Plasmid_Target Target Gene with Amber Codon (TAG) Transformation Co-transform Plasmids into E. coli Plasmid_Target->Transformation Plasmid_Synthetase Orthogonal Aminoacyl- tRNA Synthetase Plasmid_Synthetase->Transformation Plasmid_tRNA Orthogonal tRNA Plasmid_tRNA->Transformation Culture Culture Cells in Media with ncAA Transformation->Culture Induction Induce Protein Expression Culture->Induction Lysis Cell Lysis Induction->Lysis Purification Protein Purification (e.g., Ni-NTA) Lysis->Purification Verification Verification of ncAA Incorporation (Mass Spec) Purification->Verification enzyme_inhibition cluster_PAL Phenylalanine Ammonia-Lyase (PAL) Inhibition cluster_PAH Phenylalanine Hydroxylase (PAH) Inhibition Phe_PAL Phenylalanine PAL PAL Enzyme Phe_PAL->PAL Binds to active site Cinnamic_Acid trans-Cinnamic Acid PAL->Cinnamic_Acid Catalyzes AIP AIP (Inhibitor) AIP->PAL Competitively Inhibits Phe_PAH Phenylalanine PAH PAH Enzyme Phe_PAH->PAH Binds to active site Tyr Tyrosine PAH->Tyr Catalyzes pClPhe p-Chlorophenylalanine (Inhibitor) pClPhe->PAH Inhibits

Sources

Comparative

A Comparative Guide to H-α-Me-D-Phe(4-Br)-OH and Other Halogenated Phenylalanines for Advanced Drug Development

Introduction: The Strategic Role of Halogenation and α-Methylation in Peptide and Small Molecule Drug Design In the landscape of modern drug discovery, the rational design of therapeutic agents with optimized pharmacolog...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenation and α-Methylation in Peptide and Small Molecule Drug Design

In the landscape of modern drug discovery, the rational design of therapeutic agents with optimized pharmacological profiles is paramount. Non-canonical amino acids, particularly halogenated and α-methylated phenylalanine derivatives, have emerged as powerful tools for medicinal chemists to enhance the potency, selectivity, and metabolic stability of peptides and small-molecule drugs.[1][2] This guide provides a comprehensive comparison of H-α-Me-D-Phe(4-Br)-OH with other halogenated phenylalanines, offering insights into their synthesis, physicochemical properties, and biological performance to aid researchers in selecting the optimal building block for their therapeutic candidates.

The introduction of a halogen atom onto the phenyl ring of phenylalanine can profoundly influence a molecule's properties. Halogenation alters lipophilicity, electronic character, and steric profile, which in turn can modulate binding affinity to protein targets and improve metabolic stability.[3][4] Concurrently, α-methylation introduces a gem-dimethyl group at the α-carbon, which sterically shields the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo half-life of peptide-based therapeutics.[5] The D-configuration of the amino acid further contributes to proteolytic resistance, as proteases predominantly recognize L-amino acids.[2]

This guide will delve into a comparative analysis of H-α-Me-D-Phe(4-Br)-OH against its fluoro-, chloro-, and iodo-substituted counterparts, providing experimental data and protocols to support the rational selection of these unique building blocks.

Physicochemical Properties: A Comparative Analysis

PropertyH-Phe(4-F)-OHH-Phe(4-Cl)-OHH-Phe(4-Br)-OHH-Phe(4-I)-OH
Molecular Weight ( g/mol ) 183.18[6]199.62244.08[7]291.08
Calculated logP -1.9[8]-1.4-0.4[7]0.1
pKa (approx.) ~2.2 (α-COOH), ~9.2 (α-NH3+)~2.2 (α-COOH), ~9.2 (α-NH3+)~2.2 (α-COOH), ~9.2 (α-NH3+)~2.2 (α-COOH), ~9.2 (α-NH3+)
Solubility Low in water[9]Low in waterLow in waterLow in water

Note: The logP and pKa values are for the corresponding L- or DL-amino acids and are provided as approximations for comparative purposes. The α-methylation is expected to slightly increase lipophilicity.

The trend in lipophilicity (logP) clearly increases with the size of the halogen atom, from fluorine to iodine. This property is crucial for membrane permeability and can influence protein-ligand binding through hydrophobic interactions. The electronic properties are also modulated, with fluorine being the most electronegative and iodine being the most polarizable.

Synthesis of H-α-Me-D-Phe(4-Br)-OH and its Analogs

The synthesis of chiral α-methylated α-amino acids is a challenging yet crucial aspect of medicinal chemistry. An optimized oxazolidinone methodology is a common and effective approach.[10]

General Synthetic Workflow

Synthesis_Workflow A D-4-Bromophenylalanine B N-Protection (e.g., Boc) A->B C Oxazolidinone Formation B->C D α-Methylation C->D E Hydrolysis & Deprotection D->E F H-α-Me-D-Phe(4-Br)-OH E->F

Caption: General workflow for the synthesis of H-α-Me-D-Phe(4-Br)-OH.

Experimental Protocol: Synthesis via Oxazolidinone Intermediate (Representative)
  • N-Protection: D-4-bromophenylalanine is protected with a suitable protecting group, such as Boc anhydride, to yield Boc-D-Phe(4-Br)-OH.

  • Oxazolidinone Formation: The protected amino acid is reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, in the presence of a coupling agent to form the corresponding oxazolidinone.

  • α-Methylation: The oxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), to generate an enolate, which is then quenched with methyl iodide to introduce the α-methyl group. This step is highly diastereoselective.

  • Hydrolysis and Deprotection: The oxazolidinone is hydrolyzed, and the protecting groups are removed, typically under acidic conditions, to yield the final product, H-α-Me-D-Phe(4-Br)-OH.

Biological Performance: A Comparative Perspective

The true value of these halogenated amino acids lies in their impact on the biological activity of the molecules they are incorporated into. Key performance indicators include binding affinity to biological targets, metabolic stability, and cytotoxicity.

Interaction with the L-type Amino Acid Transporter 1 (LAT1)

LAT1 is an important transporter for large neutral amino acids and is often overexpressed in cancer cells, making it an attractive target for drug delivery.[1][11] The affinity of halogenated phenylalanines for LAT1 is highly dependent on the nature and position of the halogen.

A recent study by Seo et al. (2024) provides valuable comparative data on the inhibitory constants (Ki) of various L-halogenated phenylalanines against human LAT1 and LAT2.[11]

Amino AcidLAT1 Ki (µM)LAT2 Ki (µM)LAT1 Selectivity (Ki LAT2 / Ki LAT1)
L-Phe261305.0
2-F-L-Phe251405.6
2-Cl-L-Phe151308.7
2-Br-L-Phe1012012.0
2-I-L-Phe5.113025.5
3-F-L-Phe18955.3
3-Cl-L-Phe11605.5
3-Br-L-Phe7.5405.3
3-I-L-Phe4.2256.0

Data adapted from Seo et al., 2024.[11] Note: This data is for L-isomers without α-methylation.

These results demonstrate that:

  • Halogen Size Matters: For both ortho (2-position) and meta (3-position) substitutions, the affinity for LAT1 increases with the size of the halogen (I > Br > Cl > F).[1][11]

  • Positional Effects on Selectivity: Substitution at the ortho position, particularly with larger halogens like bromine and iodine, leads to a significant increase in selectivity for LAT1 over LAT2.[11]

While this data is for L-isomers, the trends in halogen effects are expected to be similar for the D-isomers. The α-methylation is known to enhance LAT1 selectivity.[11] Therefore, it can be inferred that H-α-Me-D-Phe(4-Br)-OH would be a potent and selective LAT1 ligand.

Experimental Protocol: LAT1 Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the Ki of a test compound for the LAT1 transporter.

LAT1_Binding_Assay A Prepare Cells Expressing LAT1 B Incubate with [3H]L-Leucine and Test Compound A->B C Wash and Lyse Cells B->C D Scintillation Counting C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a competitive LAT1 binding assay.

  • Cell Culture: Culture cells overexpressing human LAT1 (e.g., HT-29 or genetically modified HEK293 cells) to a suitable confluency.

  • Assay Preparation: Seed the cells in a 24-well plate. On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Inhibition Assay: Add the uptake buffer containing a fixed concentration of a radiolabeled LAT1 substrate (e.g., [3H]L-Leucine) and varying concentrations of the test compound (e.g., H-α-Me-D-Phe(4-Br)-OH).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Metabolic Stability

The incorporation of H-α-Me-D-Phe(4-Br)-OH into a peptide is expected to significantly enhance its stability against enzymatic degradation.[2] The D-configuration and the α-methyl group provide steric hindrance to proteases.[5]

Experimental Protocol: In Vitro Peptide Stability Assay in Human Serum
  • Peptide Solution Preparation: Prepare a stock solution of the peptide in a suitable solvent and dilute it to the final concentration in human serum.

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.

  • Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation agent (e.g., acetonitrile with 1% trifluoroacetic acid).

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life (t1/2) of the peptide in serum.

Cytotoxicity

It is essential to evaluate the potential cytotoxicity of any new chemical entity intended for therapeutic use.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding: Seed a suitable cell line (e.g., HeLa or a relevant cancer cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Conclusion: The Strategic Advantage of H-α-Me-D-Phe(4-Br)-OH

H-α-Me-D-Phe(4-Br)-OH represents a highly valuable and versatile building block for the development of next-generation therapeutics. The combination of α-methylation and D-configuration provides a robust strategy to enhance peptide stability against enzymatic degradation. The 4-bromo substitution offers a unique combination of increased lipophilicity and the potential for strong halogen bonding interactions, which can lead to improved binding affinity and selectivity for biological targets.

Compared to other halogenated phenylalanines, the 4-bromo derivative provides a balanced profile. It offers a significant increase in lipophilicity over its fluoro and chloro counterparts without the potential for the metabolic liabilities sometimes associated with iodo-substituted compounds. Furthermore, the bromine atom can serve as a synthetic handle for further derivatization through cross-coupling reactions, expanding its utility in drug discovery.

The choice of the optimal halogenated phenylalanine will ultimately depend on the specific therapeutic target and the desired pharmacological profile. However, the compelling combination of properties makes H-α-Me-D-Phe(4-Br)-OH a strong candidate for researchers and drug developers seeking to enhance the performance of their peptide and small-molecule drug candidates.

References

  • Seo, A. D., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4729. [Link]

  • Seo, A. D., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]

  • Long, Y. Q., et al. (2008). Synthesis and utilization of chiral alpha-methylated alpha-amino acids with a carboxyalkyl side chain in the design of novel Grb2-SH2 peptide inhibitors free of phosphotyrosine. Journal of Medicinal Chemistry, 51(20), 6371–6380. [Link]

  • Avenoza, A., et al. (2000). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Journal of the American Chemical Society, 122(36), 8754–8766. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of D-4-Bromophenylalanine in Peptide Design. PharmaCompass. [Link]

  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. [Link]

  • Serafin, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 91(4), e738. [Link]

  • Serafin, K., et al. (2022). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. [Link]

  • Kwiecień, A., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. [Link]

  • Farmacia Journal. (2024, February 19). IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Chiral Amino Acids Synthesis. [Link]

  • Communications Chemistry. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. [Link]

  • MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI. [Link]

  • preLights. (2025, December 31). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights. [Link]

  • ResearchGate. (2025, August 6). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. National Institutes of Health. [Link]

  • Osaka University. (n.d.). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Osaka University. [Link]

  • MDPI. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. [Link]

  • National Institutes of Health. (n.d.). Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Preparation of optically active alpha-methyl-phenylalanine derivatives.
  • National Institutes of Health. (n.d.). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. National Institutes of Health. [Link]

  • ChemWhat. (n.d.). 4-BroMo-N-Boc-α-Methyl-D-phenylalanine CAS#: 1310680-46-6. ChemWhat. [Link]

  • National Institutes of Health. (n.d.). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. National Institutes of Health. [Link]

  • PubChem. (n.d.). 4-fluoro-L-phenylalanine. PubChem. [Link]

  • National Institutes of Health. (n.d.). Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells. National Institutes of Health. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Brominated Lactones Related to Mycalin A: Selective Antiproliferative Activity on Metastatic Melanoma Cells and Inhibition of the Cell Migration. National Institutes of Health. [Link]

  • Google Patents. (n.d.). Method for producing 4-borono-L-phenylalanine having 18F atom.
  • Google Patents. (n.d.). Alpha methyl phenylalanines.
  • PubChem. (n.d.). 4-Bromo-L-phenylalanine. PubChem. [Link]

  • PubChem. (n.d.). alpha-Methyl-D-phenylalanine. PubChem. [Link]

  • National Institutes of Health. (n.d.). Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Stability of the peptides [concentration 1/4 of their half maximal... ResearchGate. [Link]

  • MDPI. (n.d.). Physicochemical Properties and Stability of Antioxidant Peptides from Swim Bladder of Grass Carp (Ctenopharyngodon idella). MDPI. [Link]

  • PubChem. (n.d.). L-Alpha-methylphenylalanine. PubChem. [Link]

  • PubChem. (n.d.). p-Fluorophenylalanine. PubChem. [Link]

  • National Institutes of Health. (n.d.). Determination of low levels of 4-fluorophenylalanine incorporation into proteins. National Institutes of Health. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to Safe Handling: Personal Protective Equipment (PPE) for H-alpha-Me-D-Phe(4-Br)-OH

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides a detailed operational and safety framework for handling H-a...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides a detailed operational and safety framework for handling H-alpha-Me-D-Phe(4-Br)-OH, a brominated derivative of phenylalanine. The protocols outlined here are designed not just as a set of rules, but as a self-validating system to protect you, your colleagues, and your research from potential chemical hazards. We will delve into the causality behind each recommendation, grounding our procedures in authoritative safety data and best practices.

Hazard Identification: Understanding the Compound

H-alpha-Me-D-Phe(4-Br)-OH, also known as (2R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid, is a specialized amino acid derivative used in research and development[1]. While comprehensive toxicological data for this specific compound is limited, its structure—a halogenated aromatic amino acid—necessitates a cautious approach. Safety Data Sheets (SDS) for closely related compounds, such as 4-Bromo-L-phenylalanine, classify them as toxic if swallowed, causing serious skin and eye irritation, and potentially causing respiratory irritation[2][3][4].

The primary physical hazard associated with this compound is the potential for generating fine, airborne dust during handling (e.g., weighing, transferring). Inhalation is a significant route of exposure, and dust can also settle on surfaces, leading to unintentional skin contact or ingestion[2][5]. Therefore, our safety strategy must prioritize containment and the use of appropriate barriers.

The Core Protocol: Personal Protective Equipment (PPE)

Effective chemical safety begins with engineering controls, which are supplemented by personal protective equipment. PPE is the final, critical barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood

All operations that involve handling the solid form of H-alpha-Me-D-Phe(4-Br)-OH or its concentrated solutions must be conducted within a properly functioning chemical fume hood[4]. The fume hood's constant airflow is the most effective way to contain dust and vapors, preventing them from entering the laboratory environment and minimizing inhalation exposure.

PPE Selection and Rationale

The following table summarizes the required PPE for handling H-alpha-Me-D-Phe(4-Br)-OH. The selection is based on a risk assessment that considers the compound's known and potential hazards.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection Rationale
Weighing/Transferring Solid Flame-retardant lab coat, fully buttonedDouble-gloved with nitrileChemical splash goggles & Face shieldNIOSH-approved N95 respirator (if fume hood is not feasible)Highest risk of dust generation and aerosolization. A face shield protects against splashes during transfers. Respiratory protection is crucial if engineering controls are insufficient[6].
Handling Solutions Flame-retardant lab coat, fully buttonedSingle pair of nitrile glovesSafety glasses with side shields (minimum); Chemical splash goggles for splash risksNot typically required if in fume hoodLower risk of aerosolization, but splash hazard remains. Goggles provide a better seal than glasses against splashes[7].
Spill Cleanup Chemical-resistant apron over lab coatHeavy-duty nitrile or neoprene glovesChemical splash goggles & Face shieldNIOSH-approved respirator with organic vapor/particulate cartridgesHigh potential for direct contact and vapor/dust exposure. Enhanced protection is necessary to manage the spill safely[8][9].
Diagram: PPE Selection & Hazard Mitigation Workflow

This diagram illustrates the decision-making process for ensuring safety when handling H-alpha-Me-D-Phe(4-Br)-OH.

PPE_Workflow cluster_assessment 1. Risk Assessment cluster_controls 2. Engineering & PPE Controls cluster_action 3. Safe Operation Start Task: Handle H-alpha-Me-D-Phe(4-Br)-OH CheckSolid Is the compound solid? Start->CheckSolid CheckSplash Is there a splash risk? CheckSolid->CheckSplash No (Solution) FumeHood Work in Chemical Fume Hood CheckSolid->FumeHood Yes (Dust Risk) CheckSplash->FumeHood Yes BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses CheckSplash->BasePPE No FumeHood->BasePPE Handling Dilute Solution EnhancedPPE Enhanced PPE: - Double Gloves - Chemical Goggles - Face Shield FumeHood->EnhancedPPE Proceed Proceed with Task BasePPE->Proceed RespProtection Add N95 Respirator EnhancedPPE->RespProtection Weighing Powder EnhancedPPE->Proceed Handling Solid RespProtection->Proceed Waste_Disposal cluster_generation 1. Waste Generation cluster_segregation 2. Segregation & Containment cluster_storage 3. Storage & Pickup Start Waste Generated (e.g., contaminated gloves, excess chemical) CheckType Is waste Solid or Liquid? Start->CheckType SolidWaste Place in Labeled 'Halogenated Solid Waste' Bag/Container CheckType->SolidWaste Solid LiquidWaste Place in Labeled 'Halogenated Liquid Waste' Carboy CheckType->LiquidWaste Liquid UpdateLog Update Waste Log with Chemical Name and Quantity SolidWaste->UpdateLog LiquidWaste->UpdateLog SealContainer Seal Container Tightly UpdateLog->SealContainer Store Store in Satellite Accumulation Area (SAA) SealContainer->Store Request Request Waste Pickup from EH&S Store->Request

Caption: Step-by-step procedure for the safe disposal of halogenated waste.

By integrating this comprehensive safety and handling protocol into your daily laboratory operations, you build a foundation of trust in your procedures and ensure that your valuable research can proceed without compromising safety.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories. Temple University, Environmental Health and Radiation Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Safety Data Sheet for N-Boc-α-methyl-4-bromo-L-phenylalanine. AAPPTec, LLC. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. [Link]

  • Personal Protective Equipment Selection Guide. University of California, Riverside. [Link]

  • Personal Protective Equipment (PPE). CHEMM (Chemical Hazards Emergency Medical Management). [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington, Environmental Health and Safety. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

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